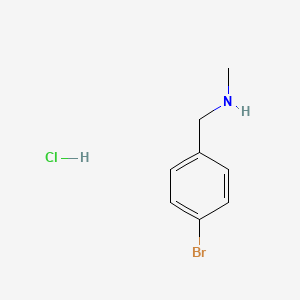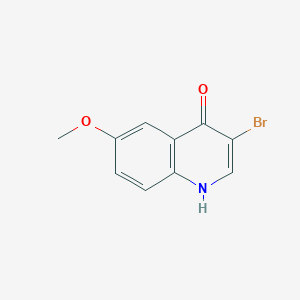![molecular formula C12H15NO2 B1285241 8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione CAS No. 25032-23-9](/img/structure/B1285241.png)
8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione
Descripción general
Descripción
8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione, also known as 8-P2Y-8-AZA-SPD, is a synthetic compound that has been used in scientific research for a variety of applications. It is a spirocyclic compound with a bicyclic structure, and it is composed of two fused rings of five and seven atoms. 8-P2Y-8-AZA-SPD has been found to have a number of unique properties that make it an attractive tool for a variety of research endeavors.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione is the delta opioid receptor . This receptor is a G protein-coupled receptor that is widely distributed in the brain and is involved in modulating pain perception and mood .
Mode of Action
This compound acts as an agonist at the delta opioid receptor . This means it binds to the receptor and activates it, triggering a series of intracellular events. The compound appears to bind to the orthosteric site of the receptor, based on docking and molecular dynamic simulations . It is slightly biased towards G-protein signaling , which can lead to various cellular responses, including inhibition of adenylate cyclase, decreased calcium conductance, and increased potassium conductance.
Biochemical Pathways
The activation of the delta opioid receptor by this compound can affect several biochemical pathways. These include the inhibition of cAMP production, modulation of ion channels, and activation of mitogen-activated protein kinases . These changes can lead to alterations in neuronal excitability, gene expression, and neurotransmitter release.
Pharmacokinetics
This suggests that it can be effectively absorbed from the gastrointestinal tract and can cross the blood-brain barrier to reach its target receptors in the brain .
Result of Action
The activation of the delta opioid receptor by this compound can lead to various molecular and cellular effects. For instance, it has been shown to have anti-allodynic efficacy in a model of inflammatory pain . This suggests that it can reduce pain sensitivity, which could be beneficial in the treatment of conditions such as chronic pain.
Análisis Bioquímico
Biochemical Properties
8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione plays a significant role in biochemical reactions, particularly as an inhibitor of prolyl hydroxylase domain (PHD) enzymes . These enzymes are involved in the hydroxylation of proline residues in hypoxia-inducible factor (HIF) proteins, which regulate the cellular response to oxygen levels. By inhibiting PHD enzymes, this compound stabilizes HIF proteins, leading to the activation of genes involved in angiogenesis, erythropoiesis, and metabolism . The compound interacts with the active site of PHD enzymes, competing with the natural substrate, 2-oxoglutarate, and binding to the iron ion at the catalytic center .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, the stabilization of HIF proteins by this compound can lead to increased expression of vascular endothelial growth factor (VEGF), promoting angiogenesis and tumor growth . In contrast, in normal cells, the activation of HIF target genes can enhance cellular adaptation to hypoxic conditions, improving cell survival and function . Additionally, this compound influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, survival, and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with PHD enzymes. The compound binds to the active site of PHD enzymes, where it competes with 2-oxoglutarate and interacts with the iron ion at the catalytic center . This binding inhibits the hydroxylation of proline residues in HIF proteins, preventing their degradation and leading to the stabilization and activation of HIF proteins . The activated HIF proteins then translocate to the nucleus, where they bind to hypoxia-responsive elements (HREs) in the promoter regions of target genes, inducing their expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained activation of HIF target genes, resulting in prolonged cellular adaptation to hypoxia . The potential for off-target effects and toxicity increases with prolonged exposure, necessitating careful monitoring and optimization of experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively stabilizes HIF proteins and induces the expression of target genes without causing significant toxicity . At higher doses, this compound can lead to adverse effects, such as oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its effects . Careful dose optimization is essential to balance efficacy and safety in preclinical studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to hypoxia and cellular adaptation. The compound interacts with PHD enzymes, inhibiting their activity and stabilizing HIF proteins . This stabilization leads to the activation of genes involved in glycolysis, angiogenesis, and erythropoiesis, which are essential for cellular adaptation to low oxygen levels . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the expression of enzymes and transporters involved in these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues depends on factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound primarily localizes to the cytoplasm, where it interacts with PHD enzymes . Upon stabilization of HIF proteins, this compound can also influence the nuclear translocation of HIF proteins, leading to the activation of target gene expression . Post-translational modifications, such as phosphorylation and ubiquitination, can further regulate the subcellular localization and activity of this compound .
Propiedades
IUPAC Name |
8-prop-2-ynyl-8-azaspiro[4.5]decane-7,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-7-13-10(14)8-12(9-11(13)15)5-3-4-6-12/h1H,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFYTQQKPKMRLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)CC2(CCCC2)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577008 | |
| Record name | 8-(Prop-2-yn-1-yl)-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25032-23-9 | |
| Record name | 8-(2-Propyn-1-yl)-8-azaspiro[4.5]decane-7,9-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25032-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(Prop-2-yn-1-yl)-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-(prop-2-yn-1-yl)-8-azaspiro[4.5]decane-7,9-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.258.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1285160.png)
![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)



amine hydrochloride](/img/structure/B1285185.png)





![{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine](/img/structure/B1285225.png)

